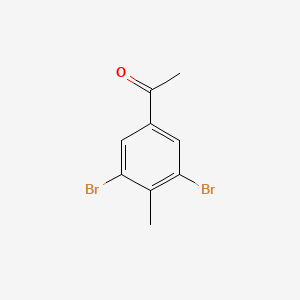

1-(3,5-Dibromo-4-methylphenyl)ethanone

Description

Properties

Molecular Formula |

C9H8Br2O |

|---|---|

Molecular Weight |

291.97 g/mol |

IUPAC Name |

1-(3,5-dibromo-4-methylphenyl)ethanone |

InChI |

InChI=1S/C9H8Br2O/c1-5-8(10)3-7(6(2)12)4-9(5)11/h3-4H,1-2H3 |

InChI Key |

LBUFTQJSISPEHV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1Br)C(=O)C)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,5-Dibromo-4-methylphenyl)ethanone can be synthesized through the bromination of 4-methylacetophenone. The reaction typically involves the use of bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions often include refluxing the mixture to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dibromo-4-methylphenyl)ethanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The ethanone group can be oxidized to form corresponding carboxylic acids.

Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Substitution: Formation of various substituted phenyl ethanones.

Oxidation: Formation of 3,5-dibromo-4-methylbenzoic acid.

Reduction: Formation of 1-(3,5-dibromo-4-methylphenyl)ethanol.

Scientific Research Applications

1-(3,5-Dibromo-4-methylphenyl)ethanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and pharmaceutical research.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,5-Dibromo-4-methylphenyl)ethanone involves its interaction with specific molecular targets. The bromine atoms and ethanone group play crucial roles in its reactivity and interaction with biological molecules. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

1-(3,5-Dibromo-4-hydroxyphenyl)ethanone

- Structure : Bromine at 3,5-positions; hydroxyl group at 4-position.

- Properties: Higher polarity due to the hydroxyl group, leading to increased solubility in polar solvents. Synthesized in 92% yield via bromination of 1-(4-hydroxyphenyl)ethanone .

- Reactivity : The hydroxyl group enables hydrogen bonding and participation in further derivatization (e.g., methylation or etherification).

1-(2,6-Dibromo-4-hydroxyphenyl)ethanone

1-(3,5-Dibromo-4-hydroxy-2,6-dimethoxyphenyl)ethanone

- Structure : Bromine at 3,5-positions; hydroxyl and methoxy groups at 4- and 2,6-positions, respectively.

- Properties: Molecular weight 354.00 g/mol .

1-(4-Bromo-3,5-difluorophenyl)ethanone

- Structure : Bromine at 4-position; fluorine at 3,5-positions.

- Properties : Molecular weight 235.03 g/mol; used as a pharmaceutical intermediate . Fluorine’s electronegativity increases resistance to nucleophilic attack compared to methyl or methoxy substituents.

Physical and Chemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|

| 1-(3,5-Dibromo-4-methylphenyl)ethanone* | C₉H₈Br₂O | 307.97 | Not reported | 3,5-Br; 4-CH₃ |

| 1-(2,6-Dibromo-4-hydroxyphenyl)ethanone | C₈H₆Br₂O₂ | 293.94 | 96–97 | 2,6-Br; 4-OH |

| 1-(3,5-Dibromo-4-hydroxyphenyl)ethanone | C₈H₆Br₂O₂ | 293.94 | Not reported | 3,5-Br; 4-OH |

| 1-(4-Bromo-3,5-difluorophenyl)ethanone | C₈H₅BrF₂O | 235.03 | Not reported | 4-Br; 3,5-F |

*Hypothetical data inferred from structural analogs.

- Solubility: Hydroxyl-containing analogs (e.g., 1-(3,5-Dibromo-4-hydroxyphenyl)ethanone) exhibit higher aqueous solubility due to hydrogen bonding . Methyl or methoxy groups (e.g., this compound) may enhance lipophilicity, favoring organic solvents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(3,5-Dibromo-4-methylphenyl)ethanone, and how can reaction conditions be optimized?

- Methodology :

- Bromination : Start with 4-methylacetophenone. Use bromine (Br₂) in acetic acid with sodium acetate as a catalyst. Maintain room temperature (r.t.) and add bromine dropwise to control exothermicity .

- Workup : Quench with water, filter the precipitate, and dry under vacuum. Monitor yield via gravimetric analysis (typical yields ~93% for analogous reactions) .

- Optimization : Adjust stoichiometry (e.g., molar ratios of Br₂ to substrate) and solvent polarity (e.g., acetic acid vs. dichloromethane) to minimize side products like over-brominated derivatives.

Q. How can the molecular structure of this compound be confirmed analytically?

- Analytical Techniques :

- NMR Spectroscopy : Use - and -NMR to identify aromatic protons (e.g., singlet for methyl group at δ ~2.5 ppm) and carbonyl resonance (δ ~200 ppm for ketone). Compare with PubChem data for analogous brominated acetophenones .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (expected m/z for C₉H₈Br₂O: ~307.89) and fragmentation patterns .

- X-ray Crystallography : If single crystals are obtained, resolve the crystal structure to verify substituent positions and bond angles, as demonstrated for similar brominated aryl ketones .

Q. What are the common reactivity patterns of this compound under oxidation, reduction, or substitution?

- Reactivity Pathways :

- Oxidation : The ketone group can be oxidized to a carboxylic acid (e.g., using KMnO₄ in acidic conditions), yielding 3,5-dibromo-4-methylbenzoic acid. Monitor reaction progress via TLC .

- Reduction : Reduce the ketone to a secondary alcohol (e.g., NaBH₄ or LiAlH₄). Note that steric hindrance from bromine substituents may slow reaction kinetics .

- Substitution : Bromine atoms can undergo nucleophilic aromatic substitution (e.g., with amines or alkoxides). Optimize conditions (e.g., polar aprotic solvents like DMF) to enhance reactivity .

Advanced Research Questions

Q. How do steric and electronic effects of the bromine and methyl substituents influence reaction mechanisms?

- Mechanistic Analysis :

- Steric Effects : The 3,5-dibromo-4-methyl substitution creates steric bulk, slowing down electrophilic substitution. Use computational tools (e.g., DFT calculations) to map energy barriers for reactions like Friedel-Crafts alkylation .

- Electronic Effects : Bromine’s electron-withdrawing nature deactivates the aromatic ring, directing electrophiles to para positions. Validate using Hammett constants (σₘ for Br = +0.39) to predict regioselectivity .

Q. What strategies resolve contradictions in reported yields or side products during synthesis?

- Troubleshooting Approaches :

- Parameter Variation : Systematically alter reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, higher temperatures may favor di-bromination but risk decomposition .

- Side Product Analysis : Use GC-MS or HPLC to identify impurities (e.g., over-brominated derivatives). Compare retention times with known standards .

Q. How can this compound serve as a precursor for bioactive molecules, and what assays validate its utility?

- Bioactivity Screening :

- Derivatization : Synthesize Schiff bases or hydrazones via condensation reactions with amines/hydrazines. Test antimicrobial activity using broth microdilution assays (e.g., MIC against E. coli or S. aureus) .

- Cytotoxicity : Evaluate in vitro using MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Compare IC₅₀ values with parent compound to assess efficacy .

Q. What computational tools predict the compound’s physicochemical properties or reaction pathways?

- Computational Methods :

- QSPR Models : Predict logP or solubility using software like COSMOtherm. Input SMILES notation (e.g., CC(=O)C1=C(C(=C(C=C1C)Br)Br)C) for accurate modeling .

- Reaction Simulation : Use Gaussian or ORCA to simulate transition states for substitution reactions. Compare calculated activation energies with experimental data .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Guidelines :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and eye protection. Brominated compounds may cause skin/eye irritation .

- Ventilation : Perform reactions in a fume hood to avoid inhalation of bromine vapors.

- Waste Disposal : Neutralize residual bromine with sodium thiosulfate before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.